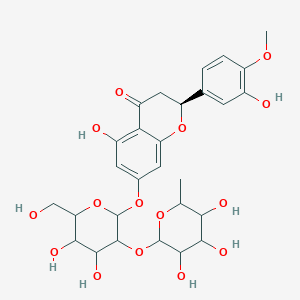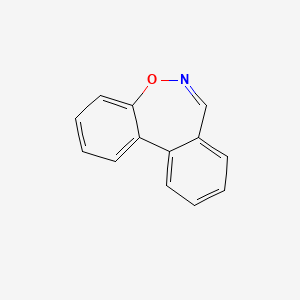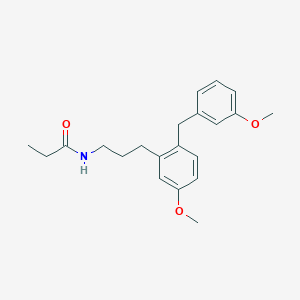
4-(2,2-dimethylpropyl) 2-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID12470711C3” is a small molecular drug with a molecular weight of 295.37. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID12470711C3” involves a series of chemical reactions that require precise conditions The preparation method typically includes the dissolution of the compound in a mixed solvent of dichloromethane and methanolThis process results in the formation of composite particles, which are then collected and encapsulated to obtain the final product .
Industrial Production Methods: Industrial production of “PMID12470711C3” follows a similar process but on a larger scale. The use of high-pressure homogenizers and advanced chromatography techniques, such as hydrophobic interaction chromatography and ion exchange chromatography, ensures the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: “PMID12470711C3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving “PMID12470711C3” include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving “PMID12470711C3” depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and bioavailability, making them suitable for various applications.
Scientific Research Applications
“PMID12470711C3” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes. In biology, the compound is studied for its potential effects on cellular processes and its role in signal transduction pathways. In medicine, “PMID12470711C3” is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of “PMID12470711C3” involves its interaction with specific molecular targets and pathways. The compound binds to its target, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling activates a phosphatidylinositol-calcium second messenger system, which modulates the activity of downstream effectors. These effects contribute to the compound’s therapeutic potential and its role in various biological processes .
Comparison with Similar Compounds
“PMID12470711C3” is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include those with comparable molecular weights and functional groups, such as other small molecular drugs used in therapeutic applications. “PMID12470711C3” stands out due to its enhanced stability, bioavailability, and potential therapeutic benefits .
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
4-O-(2,2-dimethylpropyl) 2-O-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-8-20-15(19)13-10(2)12(11(3)17-13)14(18)21-9-16(4,5)6/h17H,7-9H2,1-6H3 |
InChI Key |
JFOGEVBSXYRAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(N1)C)C(=O)OCC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B10770144.png)
![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770165.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)

![5-[(10R,13R,14S)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770182.png)
![(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile](/img/structure/B10770186.png)


![[35S]Acppb](/img/structure/B10770197.png)
![5-((3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one](/img/structure/B10770205.png)

![(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770244.png)
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B10770246.png)

